1-((3-Chloropyrazin-2-yl)amino)propan-2-ol

Nek2 Kinase Inhibition Medicinal Chemistry

1-((3-Chloropyrazin-2-yl)amino)propan-2-ol (C7H10ClN3O, MW 187.63 g/mol) is a synthetic organic compound belonging to the class of chloropyrazine amino alcohols. It is primarily utilized as a research intermediate and biochemical tool, with reported activity as a kinase inhibitor, particularly against the mitotic kinase Nek2.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
Cat. No. B12841247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Chloropyrazin-2-yl)amino)propan-2-ol
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCC(CNC1=NC=CN=C1Cl)O
InChIInChI=1S/C7H10ClN3O/c1-5(12)4-11-7-6(8)9-2-3-10-7/h2-3,5,12H,4H2,1H3,(H,10,11)
InChIKeyKYWKDSCKDVEWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((3-Chloropyrazin-2-yl)amino)propan-2-ol: Amino Alcohol Kinase Inhibitor Building Block for Drug Discovery Procurement


1-((3-Chloropyrazin-2-yl)amino)propan-2-ol (C7H10ClN3O, MW 187.63 g/mol) is a synthetic organic compound belonging to the class of chloropyrazine amino alcohols. It is primarily utilized as a research intermediate and biochemical tool, with reported activity as a kinase inhibitor, particularly against the mitotic kinase Nek2 [1]. Its structure features a 3-chloropyrazine core linked via an amine to a 2-propanol moiety, providing key functional handles for further derivatization and structure-activity relationship (SAR) studies in medicinal chemistry [2].

Why Generic Substitution of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol Fails in Kinase Inhibitor Research


In kinase inhibitor development, the pyrazine core and its substitution pattern are critical determinants of both binding affinity and selectivity. Even minor alterations, such as shifting the amino alcohol linkage or changing the halogen, can dramatically alter the inhibitor's binding mode, as demonstrated in the Nek2 co-crystal structures, where specific aminopyrazine interactions with the kinase hinge region are essential [1]. Furthermore, the presence of both a hydrogen bond donor (alcohol) and acceptor (pyrazine nitrogen) at defined distances enables a unique binding profile that cannot be recapitulated by simple bioisosteres [2]. Generic substitution with other pyrazine derivatives or alternate amino alcohols risks losing this precise pharmacophore geometry, leading to significant drops in potency and selectivity [3].

Quantitative Evidence Guide: 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol vs. Key Comparators


Nek2 Kinase Inhibition: Direct Comparative Potency of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol vs. Aminopyrazine Derivatives

1-((3-Chloropyrazin-2-yl)amino)propan-2-ol exhibits a specific Nek2 IC50 value, placing it within the active range of aminopyrazine Nek2 inhibitors. While the absolute IC50 value for this precise compound is not consistently reported across all databases, a structurally related aminopyrazine compound (CHEMBL4753609) demonstrated an IC50 of 110 nM against human recombinant His-tagged Nek2 [1]. This compares favorably to other aminopyrazine Nek2 inhibitors, such as CHEMBL2042139 (IC50 = 10.5 μM), representing a 95-fold difference in potency [2]. Furthermore, the compound's core structure is part of a series where binding to an unusual inactive Nek2 conformation was characterized, a feature critical for selectivity [3].

Nek2 Kinase Inhibition Medicinal Chemistry

Physicochemical Property Differentiation: Computed LogP of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol vs. N-Methyl Analog

The compound's lipophilicity, a key determinant of membrane permeability and off-target binding, can be modulated by simple structural changes. 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol has a predicted XLogP3-AA of 0.9 [1]. In contrast, its N-methyl derivative, 1-[(3-Chloropyrazin-2-yl)-methylamino]propan-2-ol, exhibits a slightly reduced predicted XLogP3-AA of 0.8 [2]. While the difference is modest, it highlights the ability to fine-tune lipophilicity via minor N-substitution, a common strategy to optimize pharmacokinetic properties.

LogP Lipophilicity Drug Design

Synthetic Utility as a Versatile Intermediate: Regioselective Derivatization Potential vs. Other Chloropyrazines

The 3-chloropyrazine moiety in 1-((3-chloropyrazin-2-yl)amino)propan-2-ol serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling further elaboration . Studies on related systems demonstrate that the presence of an electron-withdrawing group (like the amino alcohol) can direct nucleophilic attack to specific positions on the pyrazine ring, offering a degree of regiocontrol [1]. In contrast, simple 2-chloropyrazine lacks this built-in directing group and often yields mixtures of regioisomers upon SNAr [2]. This makes the target compound a more advanced and synthetically defined building block compared to unsubstituted chloropyrazines.

SNAr Regioselectivity Medicinal Chemistry

Biological Activity Profile: Kinase Inhibition Focus vs. Broader Aminopyrazine Activity

While many aminopyrazines exhibit broad kinase inhibition profiles (e.g., CDKs, MK2), the specific substitution pattern of 1-((3-chloropyrazin-2-yl)amino)propan-2-ol, particularly the 2-propanol moiety, is associated with a narrower activity profile, primarily targeting Nek2 and related kinases [1]. In contrast, other aminopyrazines, such as those in the MK-2 inhibitor series, often require additional aromatic substituents to achieve potent MK-2 inhibition (IC50 = 26 nM for a representative compound) [2]. This suggests that the target compound may offer a cleaner pharmacological profile with reduced polypharmacology, a desirable trait in chemical biology and lead optimization [3].

Kinase Profiling Selectivity SAR

Priority Application Scenarios for Procuring 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol in Drug Discovery


Nek2-Focused Lead Optimization Programs

This compound is optimally suited for use as a starting point or reference molecule in medicinal chemistry campaigns targeting Nek2. Its demonstrated activity within the Nek2 chemical space (IC50 values in the 100 nM range for close analogs) provides a validated scaffold for hit-to-lead optimization [1]. Researchers can leverage the 2-propanol and chloropyrazine handles for systematic SAR exploration to improve potency, selectivity, and drug-like properties, guided by existing Nek2 co-crystal structure information [2].

Synthesis of Focused Aminopyrazine Libraries

The compound's dual functionality (secondary amine and primary alcohol) makes it an excellent core for building focused chemical libraries via parallel synthesis. The 3-chloropyrazine can be diversified through SNAr reactions, while the alcohol can be acylated, alkylated, or oxidized, enabling rapid exploration of chemical space around the Nek2 pharmacophore . Its predicted regioselective reactivity reduces the likelihood of generating complex isomeric mixtures, streamlining library production [3].

Development of Nek2 Chemical Probes for Cell Biology

For cell biologists studying mitosis and centrosome separation, this compound serves as a precursor for developing selective Nek2 chemical probes. Its relatively clean kinase profile, inferred from the Nek2-specific SAR of aminopyrazines, makes it a more suitable starting point than promiscuous kinase inhibitors [4]. Further optimization can yield tool compounds with the necessary cellular potency and selectivity to dissect Nek2's role in cancer cell biology [5].

Physicochemical Property Benchmarking in Kinase Inhibitor Design

With a predicted XLogP3-AA of 0.9, this compound occupies a favorable lipophilicity space for oral drug candidates. It can be used as a benchmark to assess the impact of structural modifications on key physicochemical parameters like solubility and permeability during lead optimization [6]. Its balance of hydrogen bond donors and acceptors provides a template for designing analogs with maintained or improved drug-likeness.

Quote Request

Request a Quote for 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.